molecular formula C17H18N4O B13647124 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-ethoxy-2-phenylpyrimidine

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-ethoxy-2-phenylpyrimidine

Cat. No.: B13647124
M. Wt: 294.35 g/mol
InChI Key: WXQGFLLTVIIOBT-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-ethoxy-2-phenylpyrimidine is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both pyrazole and pyrimidine rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-ethoxy-2-phenylpyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 6-ethoxy-2-phenylpyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-ethoxy-2-phenylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-ethoxy-2-phenylpyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-ethoxy-2-phenylpyrimidine is unique due to the combination of pyrazole and pyrimidine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-ethoxy-2-phenylpyrimidine

InChI

InChI=1S/C17H18N4O/c1-4-22-16-11-15(21-13(3)10-12(2)20-21)18-17(19-16)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3

InChI Key

WXQGFLLTVIIOBT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=C1)N2C(=CC(=N2)C)C)C3=CC=CC=C3

Origin of Product

United States

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